molecular formula C20H24N2O3S B2817253 4-methyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide CAS No. 896277-52-4

4-methyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Cat. No. B2817253
CAS RN: 896277-52-4
M. Wt: 372.48
InChI Key: XULQFNFWIPBLFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Antimicrobial Activity

Pyrrolidinone derivatives have been found to exhibit antimicrobial activity . They can be used in the development of new antimicrobial agents, which could be effective against various bacterial and fungal infections .

Anticancer Activity

These compounds have shown potential in cancer treatment . They can be used in the synthesis of new anticancer drugs, potentially offering new treatment options for various types of cancer .

Anti-inflammatory Activity

Pyrrolidinone derivatives have anti-inflammatory properties . They could be used in the development of drugs for treating inflammatory diseases .

Antidepressant Activity

These compounds have shown antidepressant activity . They could be used in the development of new antidepressant medications .

Anticonvulsant Activity

Pyrrolidinone derivatives have anticonvulsant properties . They could be used in the development of new anticonvulsant drugs, potentially offering new treatment options for epilepsy and other seizure disorders .

Anti-HCV Activity

These compounds have shown activity against Hepatitis C Virus (HCV) . They could be used in the development of new antiviral drugs for treating HCV infections .

Industrial Applications

Pyrrolidinone derivatives have various industrial applications . They can be used in the synthesis of various alkaloids and unusual β-amino acids .

Synthesis of Novel Compounds

Pyrrolidinone derivatives can be used for the future development of novel compounds active against different infections and diseases .

Future Directions

The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles . Further structural optimization of pyrrolidine derivatives could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

4-methyl-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-5-9-17(10-6-15)20(23)21-14-18-4-3-13-22(18)26(24,25)19-11-7-16(2)8-12-19/h5-12,18H,3-4,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULQFNFWIPBLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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